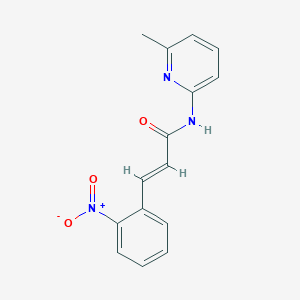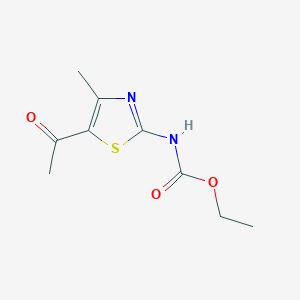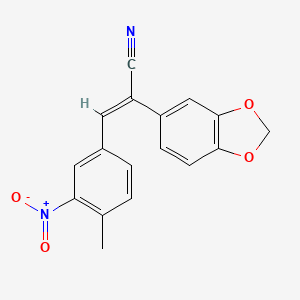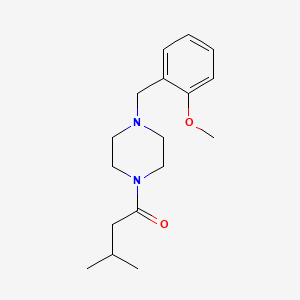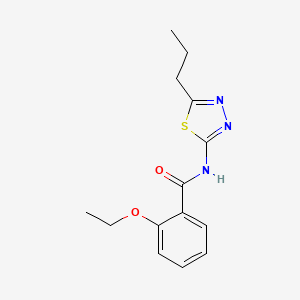![molecular formula C15H19N3O B5764981 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide](/img/structure/B5764981.png)
2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide (CDPA) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CDPA is a small molecule that belongs to the class of acrylamide derivatives and has a molecular weight of 308.4 g/mol.
Applications De Recherche Scientifique
2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In material science, 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has been used as a monomer for the synthesis of polymers and copolymers with various properties. In analytical chemistry, 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has been used as a fluorescent probe for the detection of metal ions and amino acids.
Mécanisme D'action
The mechanism of action of 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation and pain. 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has also been shown to inhibit the replication of various viruses, including HIV-1, by binding to the viral integrase enzyme. Additionally, 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has been shown to interact with various receptors, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have shown that 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in activated macrophages. In animal studies, 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has been shown to have analgesic and anti-inflammatory effects, as well as antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has several advantages for lab experiments, including its relatively low cost, ease of synthesis, and diverse range of potential applications. 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide can be easily modified to introduce various functional groups, which can be used to tune its properties. However, 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide also has some limitations for lab experiments, including its low solubility in water and some organic solvents, which can affect its bioavailability and toxicity. Additionally, 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has not been extensively studied in vivo, and its long-term safety and efficacy are not well understood.
Orientations Futures
There are several potential future directions for the study of 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide, including:
1. Investigation of the structure-activity relationship of 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide and its derivatives to identify more potent and selective compounds for various applications.
2. Development of 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide-based materials with specific properties, such as conductivity, optical properties, and biocompatibility.
3. Study of the pharmacokinetics and pharmacodynamics of 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide in vivo to determine its optimal dose and route of administration for various applications.
4. Investigation of the potential of 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide as a therapeutic agent for various diseases, such as cancer, inflammation, and viral infections.
5. Exploration of the potential of 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide as a fluorescent probe for imaging and sensing applications.
In conclusion, 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide is a versatile chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide and its derivatives for various applications.
Méthodes De Synthèse
2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide can be synthesized through a multi-step process that involves the reaction of 4-diethylaminobenzaldehyde with malononitrile to form 3-(4-diethylamino)phenyl)-2-cyanoacrylic acid. This intermediate is then reacted with N-methylpiperazine to form 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide. The purity and yield of 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide can be improved by recrystallization and column chromatography.
Propriétés
IUPAC Name |
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-4-18(5-2)14-8-6-12(7-9-14)10-13(11-16)15(19)17-3/h6-10H,4-5H2,1-3H3,(H,17,19)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKJHHDFDWYBFP-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(4-(diethylamino)phenyl)-N-methylacrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-bromo-4-methylphenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5764902.png)
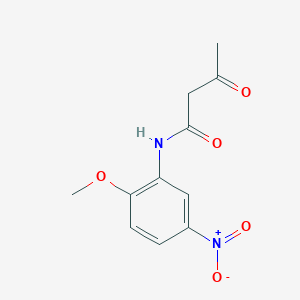
![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5764907.png)
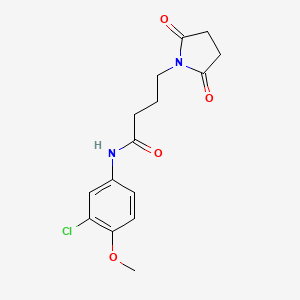
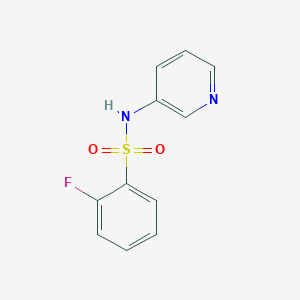
![methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate](/img/structure/B5764935.png)
![ethyl 5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5764937.png)
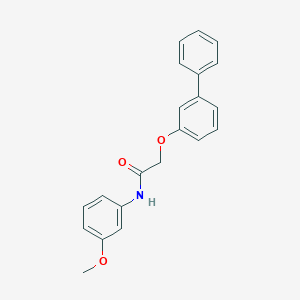
![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5764961.png)
